molecular formula C21H21FN4O2 B2825728 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 894033-82-0

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2825728
CAS No.: 894033-82-0
M. Wt: 380.423
InChI Key: JBIHRQITPZDELH-UHFFFAOYSA-N
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Description

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic organic compound that features a complex structure combining an indole moiety, a fluorophenyl group, and a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. One common route includes:

    Formation of the Indole Intermediate: Starting with a suitable indole derivative, such as 1H-indole-3-acetic acid, which undergoes esterification and subsequent reduction to yield 1H-indol-3-yl ethanol.

    Synthesis of the Pyrrolidinone Intermediate: The 3-fluorophenyl group is introduced via a nucleophilic substitution reaction, followed by cyclization to form the pyrrolidinone ring.

    Coupling Reaction: The final step involves the coupling of the indole and pyrrolidinone intermediates using a urea-forming reagent, such as phosgene or carbonyldiimidazole, under controlled conditions to yield the target compound.

Industrial Production Methods: Industrial synthesis may employ similar routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophiles like nitronium ion (NO2+) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Conversion to 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-hydroxypyrrolidin-3-yl)urea.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory, anticancer, and neuroprotective activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

    1-(2-(1H-indol-3-yl)ethyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea: Similar structure but with a different fluorophenyl substitution.

    1-(2-(1H-indol-3-yl)ethyl)-3-(1-(3-chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Chlorine substitution instead of fluorine.

Uniqueness:

  • The presence of the 3-fluorophenyl group imparts unique electronic properties, potentially enhancing its biological activity.
  • The combination of the indole and pyrrolidinone moieties provides a versatile scaffold for further functionalization and optimization in drug design.

Properties

IUPAC Name

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN4O2/c22-15-4-3-5-17(10-15)26-13-16(11-20(26)27)25-21(28)23-9-8-14-12-24-19-7-2-1-6-18(14)19/h1-7,10,12,16,24H,8-9,11,13H2,(H2,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBIHRQITPZDELH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC(=CC=C2)F)NC(=O)NCCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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